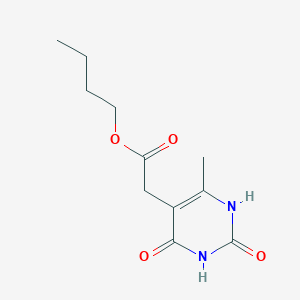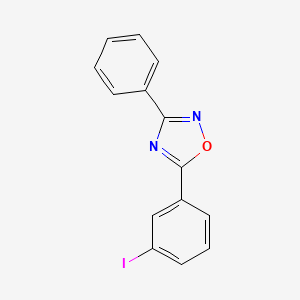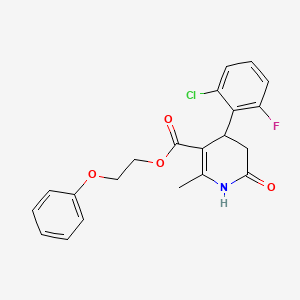
5-(2,3-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, a method that allows for the efficient and versatile construction of complex molecules. A notable example within the realm of pyrimidine synthesis is the use of arylglyoxal monohydrates and barbituric acids in multicomponent reactions, offering a pathway to a wide array of pyrimidine derivatives with potential for further functionalization (Ryzhkova et al., 2023).
Applications De Recherche Scientifique
Antitumor Activity
Compounds structurally related to 5-(2,3-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione have been synthesized and evaluated for their antitumor activity. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines has been described, showing significant activity against the Walker 256 carcinosarcoma in rats. These compounds serve as potent inhibitors of mammalian dihydrofolate reductase, highlighting their potential as therapeutic agents in cancer treatment (Grivsky et al., 1980).
Antibacterial and Anti-HIV Agents
Research on heterocyclic compounds related to 5-(2,3-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has demonstrated their effectiveness as antibacterial and anti-HIV agents. A study synthesized compounds with antibacterial and anti-HIV activities against different microorganisms, establishing the structures of these novel compounds through various analytical techniques (Patel & Chikhalia, 2006).
Anti-Inflammatory and Analgesic Agents
Another area of application is the synthesis of novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. These compounds were tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant analgesic and anti-inflammatory activities. The study highlights the potential of these compounds in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antihypertensive Potential
Pyrimidine derivatives have also been evaluated for their antihypertensive potential. A study investigated the effectiveness of selected pyrimidine derivatives against hypertension, demonstrating their blood pressure-lowering effects, reno-protective properties, and vasodilatory activities mediated through calcium channel blockade, antioxidant, and anti-inflammatory pathways (Irshad et al., 2021).
Propriétés
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-7-4-5-9-15(12)22-19(24)14(18(23)21-20(22)25)11-13-8-6-10-16(26-2)17(13)27-3/h4-11H,1-3H3,(H,21,23,25)/b14-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZCSSXLKZFNCM-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4580940.png)

![4-[(4-methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4580950.png)

![{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4580953.png)
![2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4580957.png)
![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4580969.png)
![3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4580976.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4580994.png)
![N-[2-(4-chlorophenyl)-1-({[2-(diethylamino)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4580999.png)
![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581006.png)

![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4581019.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4581031.png)